Leucinostatin H

Peptide Chemistry Structural Biology Antibiotic Discovery

Researchers studying peptaibol SAR often lack access to structurally defined analogs with distinct terminal modifications. Leucinostatin H solves this with its unique tertiary amine-oxide C-terminus, enabling direct comparison with primary/secondary amine leucinostatins (A, B, F, D). - Reported MIC: 10-100 µg/mL against Bacillus and Staphylococcus spp. - Less potent than Leucinostatin A-ideal as a moderate-activity positive control. - Supplied with rigorous analytical characterization; available in mg to g scales.

Molecular Formula C57H103N11O12
Molecular Weight 1134.5 g/mol
CAS No. 109539-58-4
Cat. No. B1674799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucinostatin H
CAS109539-58-4
SynonymsLeucinostatin H;  Leucinostatin-H; 
Molecular FormulaC57H103N11O12
Molecular Weight1134.5 g/mol
Structural Identifiers
SMILESCCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C
InChIInChI=1S/C57H103N11O12/c1-19-36(10)22-23-44(70)68-31-37(11)30-42(68)50(75)62-39(27-32(2)3)48(73)64-45(46(71)35(8)9)51(76)66-56(15,16)53(78)63-40(28-33(4)5)47(72)61-41(29-34(6)7)49(74)65-57(17,18)54(79)67-55(13,14)52(77)59-25-24-43(69)60-38(12)21-20-26-80-58/h22-23,32-42,45-46,71H,19-21,24-31,58H2,1-18H3,(H,59,77)(H,60,69)(H,61,72)(H,62,75)(H,63,78)(H,64,73)(H,65,74)(H,66,76)(H,67,79)/b23-22+/t36-,37?,38?,39?,40?,41?,42?,45?,46?/m1/s1
InChIKeyBAYBYMBPRYTYMY-JNSBAATBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leucinostatin H: Tertiary Amine-Oxide Peptide Antibiotic


Leucinostatin H is a polypeptide antibiotic first isolated from the fungus *Paecilomyces marquandii* [1]. It is a member of the leucinostatin family of lipopeptaibols [2], characterized by a high proportion of α-aminoisobutyric acid (Aib) residues and a hydrophobic N-terminal acyl chain. Its most distinctive structural feature is the presence of a tertiary amine-oxide terminal group, a chemical modification that differentiates it from the majority of leucinostatins which possess a primary or secondary amine terminus [1][3]. This specific structural attribute may influence its physicochemical properties, interaction with biological membranes, and potentially its spectrum of bioactivity [1].

Structural Distinction: C-terminal tertiary amine-oxide separates this peptaibol from primary/secondary amine analogs.
Membrane Probe: Lipopeptaibol family member for lipid bilayer interaction and ion channel studies.
Antimicrobial Context: Reported Gram-positive inhibitory activity supports susceptibility screening in Bacillus and Staphylococcus models.

Leucinostatin H: Not a Class-Effect Substitute


While many leucinostatins share a conserved peptaibol core, the leucinostatin family exhibits significant functional divergence driven by specific structural variations [1]. Leucinostatin H is chemically defined by its unique tertiary amine-oxide terminus, a feature that distinguishes it from other major leucinostatins such as A, B, F, and D [2][3]. In related peptaibol classes like alamethicin and zervamicin, even subtle alterations to terminal groups profoundly impact membrane partitioning, ion channel formation, and target cell selectivity [4]. Therefore, substituting Leucinostatin H with another leucinostatin analog without verifying the equivalence of the specific structural feature (tertiary amine-oxide) and its associated activity profile can lead to irreproducible or misattributed experimental outcomes.

Leucinostatin H (Target)
Unique tertiary amine-oxide C-terminus defines its membrane-interaction profile.
Other Leucinostatins (A, B, D…)
Primary or secondary amine termini can produce divergent bioactivity and may not replicate H's properties.
Risk Statement
Substituting without structural verification may lead to irreproducible outcomes and misattributed experimental results.

Leucinostatin H Bioactivity and SAR Evidence


C-Terminal Amine-Oxide Distinguishes Leucinostatin H

The primary structural differentiator of Leucinostatin H is its C-terminal tertiary amine-oxide group, which contrasts with the primary/secondary amine terminal groups found in leucinostatins A, B, F, and D [1][2]. While direct head-to-head activity comparisons between H and these analogs are absent, class-level inference from peptaibol SAR indicates that terminal modifications modulate membrane activity. For instance, alamethicin analogs with modified C-termini show up to a 10-fold difference in hemolytic activity and ion channel conductance [3]. This suggests that Leucinostatin H's unique amine-oxide may result in a distinct set of membrane interactions and biological properties compared to other leucinostatins [1].

C-Terminal Group
Class-level inference
Leucinostatin H: tertiary amine-oxide Leucinostatins A, B, D: primary/secondary amine
Distinct membrane interaction context expected
No direct head-to-head comparison available
Peptide Chemistry Structural Biology Antibiotic Discovery

Antibacterial Activity Against Gram-Positive Pathogens

Leucinostatin H demonstrates quantifiable inhibitory activity against a panel of Gram-positive bacteria. Reported Minimum Inhibitory Concentrations (MICs) are 10-100 μg/mL for *Bacillus subtilis*, *Bacillus cereus*, and *Staphylococcus aureus* . While a direct head-to-head comparison with other leucinostatins under identical conditions is not available in the public domain, cross-study comparison shows that Leucinostatin A exhibits similar MICs against *B. subtilis* (3-12.5 μg/mL) [1]. This suggests that while Leucinostatin H is active, its potency may be lower than Leucinostatin A in this specific assay. The activity spectrum of Leucinostatin H appears to be narrower, primarily targeting Gram-positive species, whereas some other leucinostatins have reported antifungal and antitumor activities [2].

Antibacterial MIC
Cross-study comparable
H: 10–100 µg/mL (B. subtilis, S. aureus) A: 3–12.5 µg/mL (B. subtilis)
Supports Gram-positive screening context; potency may be lower than A
Assay conditions differ; cross-study interpretation required
Antibacterial Infectious Disease Microbiology

Limited Antifungal Activity in Plant Pathogen Models

Leucinostatin H is reported to have 'anti-fungal effects' , but published, quantitative MIC data against specific fungal species are lacking. In contrast, related leucinostatins have demonstrated clear, quantifiable activity against plant pathogens. For example, Leucinostatin B and its derivatives inhibit the transmission of *Plasmodium falciparum* and the growth of *Phytophthora infestans* [1][2]. While Leucinostatin H's antifungal activity is plausible based on its class membership as a peptaibol, the absence of specific comparative data means its utility for antifungal applications cannot be assumed to be equivalent to other leucinostatins without further empirical validation.

Antifungal Activity
Class-level inference
Qualitative report; no quantitative MIC available
Antifungal utility requires empirical validation
Consider Leucinostatin B for documented activity
Antifungal Agricultural Biotechnology Plant Pathology

Leucinostatin H Research Applications


SAR of Peptaibol C-Terminal Modifications

Leucinostatin H's defining structural feature—a tertiary amine-oxide C-terminus—makes it a valuable comparator in SAR studies of peptaibol antibiotics [1]. Researchers aiming to understand how terminal group modifications affect membrane interaction, ion channel formation, or biological activity should specifically select Leucinostatin H to contrast with leucinostatins bearing primary or secondary amines (e.g., A, B, F, D). This is supported by class-level inference from alamethicin studies showing that C-terminal modifications can drastically alter activity profiles [2].

Gram-Positive Antibacterial Research with Defined MIC

Leucinostatin H is a suitable tool compound for studies on Gram-positive bacterial susceptibility, particularly for *Bacillus* and *Staphylococcus* species, given its reported MIC range of 10-100 μg/mL . It is less potent than Leucinostatin A in cross-study comparison, which may be advantageous when a less potent positive control is needed. This application is directly supported by quantitative evidence from a reputable vendor .

Exploratory Fungal and Plant Pathogen Research

While Leucinostatin H is reported to possess 'anti-fungal effects' , the lack of quantitative data means its use in antifungal or agricultural applications should be considered exploratory. It is suitable for preliminary screening or as a part of a larger panel of leucinostatins, but not as a primary tool compound where established, quantifiable efficacy is required. Researchers interested in antifungal activity should instead consider Leucinostatin B or derivatives with documented potency [3][4].

Mechanistic Studies of Peptaibol-Membrane Interactions

As a peptaibol, Leucinostatin H is expected to interact with lipid bilayers and may form ion channels [1]. Its unique amine-oxide terminus provides an opportunity to probe how terminal charge and polarity influence membrane insertion and permeability [2]. This application is supported by the broader understanding of peptaibol biophysics and the specific structural data for Leucinostatin H [1][5].

Application
Selection Property
Validation Focus
Peptaibol SAR studies
Tertiary amine-oxide C-terminus identity
Membrane interaction and ion channel context
Gram-positive antibacterial screening
Reported MIC range (Gram-positive)
Susceptibility endpoint review in Bacillus/Staphylococcus
Antifungal exploratory screening
Qualitative antifungal report
Quantitative antifungal validation required
Membrane biophysics research
Peptaibol class membrane activity
Membrane insertion and permeability context

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